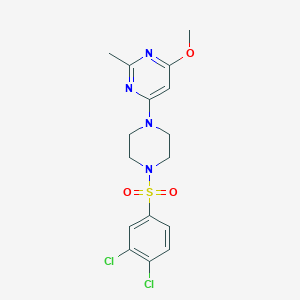
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, a piperazine ring, and a methoxy-substituted pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps:
-
Formation of the Dichlorophenyl Sulfonyl Intermediate: : The initial step involves the sulfonylation of 3,4-dichloroaniline with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the 3,4-dichlorophenyl sulfonyl chloride intermediate.
-
Piperazine Derivatization: : The intermediate is then reacted with piperazine to form the 4-(3,4-dichlorophenylsulfonyl)piperazine derivative. This step typically requires a solvent like dichloromethane and a base to facilitate the reaction.
-
Pyrimidine Ring Formation: : The final step involves the condensation of the piperazine derivative with 6-methoxy-2-methylpyrimidine. This reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative under appropriate conditions.
-
Substitution: : The aromatic dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitrating agents or halogens can be used in the presence of catalysts such as iron(III) chloride.
Major Products
Oxidation: Hydroxylated derivatives of the methoxy group.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
-
Biological Research: : It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
-
Industrial Applications: : The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
-
Receptor Binding: : It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Lacks the dichloro substitution, which may affect its biological activity.
4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Similar structure but with different chlorine substitution pattern.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine imparts unique chemical and biological properties, potentially enhancing its efficacy as a therapeutic agent compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)12-3-4-13(17)14(18)9-12/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAYDIQYQMPWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2757088.png)
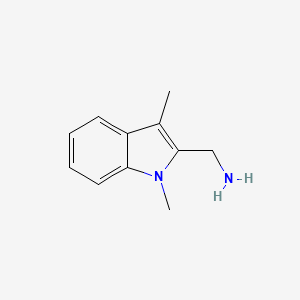
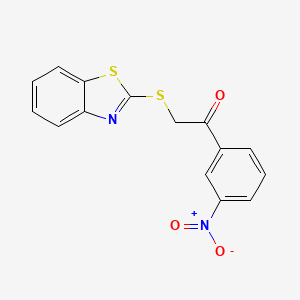
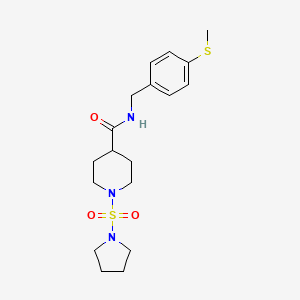
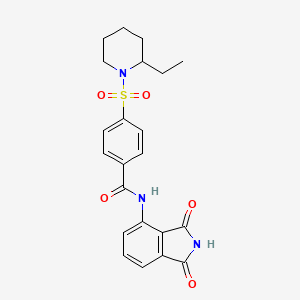
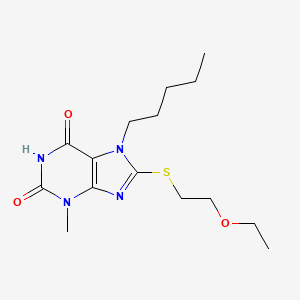

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)
![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)
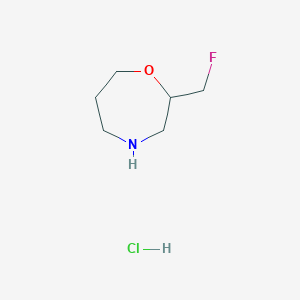
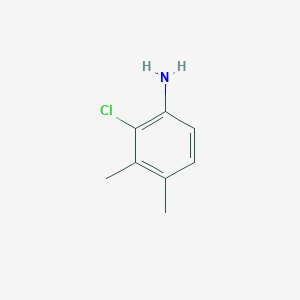
![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2757110.png)
